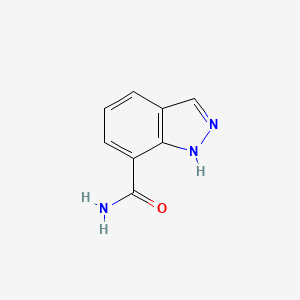

1H-Indazole-7-carboxamide

Descripción

Historical Context and Significance of the Indazole Nucleus

The story of indazole dates back to its first synthesis by Emil Fischer in 1883. nih.gov Initially an academic curiosity, the indazole nucleus, also known as benzopyrazole, has since emerged as a critical component in a multitude of compounds with diverse pharmacological activities. nih.govpnrjournal.com Its significance is underscored by its presence in several FDA-approved drugs, including the antiemetic Granisetron and the anticancer agents Axitinib and Niraparib. nih.govpnrjournal.com The journey of indazole from a simple heterocyclic compound to a key pharmacophore in modern drug discovery highlights its enduring importance in medicinal chemistry. austinpublishinggroup.com

While the indazole ring system is not commonly found in nature, a few natural products, such as nigellicine, nigeglanine, and nigellidine (B12853491) isolated from Nigella species, feature this scaffold. nih.govpnrjournal.com However, the true ubiquity of the indazole nucleus lies in the vast number of synthetically prepared compounds that exhibit a broad spectrum of biological activities. pnrjournal.comaustinpublishinggroup.comresearchgate.netnih.gov These synthetic derivatives have demonstrated potent anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antihypertensive properties. researchgate.netnih.govbenthamdirect.commdpi.com The indazole framework serves as a versatile template for the design of kinase inhibitors, with numerous examples targeting enzymes like VEGFR and protein kinases involved in cancer progression. researchgate.netnih.gov

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 85% of physiologically active drugs containing at least one such ring system. nih.gov An analysis of the FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. mdpi.comrsc.org This prevalence is attributed to their ability to form crucial hydrogen bonds with biological targets such as proteins and nucleic acids, enhancing binding affinity and selectivity. mdpi.comrsc.org The structural diversity and inherent properties of nitrogen heterocycles allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making them indispensable in the quest for novel and more effective therapeutic agents. nih.govelsevierpure.com The indazole nucleus, with its two nitrogen atoms, is a prime example of a nitrogen-containing heterocycle that has been successfully exploited in drug design. mdpi.com

Structural Characteristics and Tautomerism of the Indazole System

Indazole (C₇H₆N₂) is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov This fusion results in a 10-π electron aromatic system. A key feature of the indazole ring is its annular tautomerism, which involves the migration of a proton between the two nitrogen atoms. nih.govmdpi.comresearchgate.net This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov A third, less common tautomer, 3H-indazole, is also possible. nih.govpnrjournal.com

Extensive theoretical and experimental studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govnih.govnih.govmdpi.comrsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Calculations have shown the 1H tautomer to be more stable by approximately 3.6 to 4.1 kcal/mol. rsc.org This stability preference for the 1H-form, often referred to as the benzenoid tautomer, is observed in the gas phase, in solution, and in the solid state. mdpi.com Consequently, 1H-indazole is the predominant and more abundant tautomer. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org

The tautomeric nature of the indazole ring significantly influences its chemical reactivity and biological properties. nih.govresearchgate.net The presence of two distinct nitrogen atoms allows for different substitution patterns, leading to a diverse array of derivatives with unique biological profiles. beilstein-journals.org For instance, while 1H-indazoles are often associated with antitumor activities, 2H-indazole derivatives have shown a broader range of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.comresearchgate.net The ability to selectively synthesize either the 1H- or 2H-substituted indazole is a critical aspect of drug discovery programs centered on this scaffold, as the biological activity can be highly dependent on the position of the substituent. pnrjournal.com

Overview of 1H-Indazole-7-carboxamide within the Indazole Family

This compound is a specific derivative of the indazole family, characterized by a carboxamide group at the 7-position of the 1H-indazole core. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. chemimpex.com Its chemical structure, featuring both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen), as well as the indazole N-H group, makes it an attractive scaffold for interacting with biological targets. The strategic placement of the carboxamide group at the 7-position influences the electronic properties and steric environment of the molecule, which can be leveraged in the design of targeted therapies. Research has explored derivatives of this compound for their potential as inhibitors of enzymes such as poly(ADP-ribose)polymerase (PARP), which are crucial targets in cancer therapy. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659580 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312746-74-0 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Drug Discovery Applications

1H-Indazole-7-carboxamide as a Promising Scaffold for Novel Therapeutics

The 1H-indazole core is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse and significant pharmacological activities. longdom.orgmdpi.com This bicyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a unique three-dimensional arrangement and electronic properties that are conducive to interactions with various biological targets like enzymes and receptors. longdom.orgnih.gov Indazole derivatives have demonstrated a wide spectrum of biological functions, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govminglangchem.comontosight.ai

Within this versatile class of compounds, the this compound moiety has emerged as a particularly valuable scaffold for the development of novel therapeutics. minglangchem.com Its structure serves as a crucial building block in the synthesis of potent and selective inhibitors for several important drug targets. chemimpex.com Researchers have successfully utilized this scaffold to design agents for oncology, particularly as inhibitors of Poly(ADP-ribose)polymerase (PARP) and various protein kinases. researchgate.netnih.gov The carboxamide group at the 7-position is a key feature, often participating in critical hydrogen bonding interactions within the active site of target proteins, thereby anchoring the molecule and contributing significantly to its inhibitory activity. The adaptability of the indazole ring and the carboxamide group allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of drug candidates. nih.gov Ongoing research continues to explore the full potential of the this compound framework in developing new treatments for a range of diseases. minglangchem.com

Structure-Guided and Knowledge-Based Drug Design Approaches

The development of therapeutic agents based on the this compound scaffold is heavily reliant on rational drug design methodologies, including structure-guided and knowledge-based approaches. These strategies allow for the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Structure-guided design involves using high-resolution structural information of the target protein, often obtained through X-ray crystallography, to design molecules that fit precisely into the active site. For instance, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, derivatives of 1H-indazole-3-carboxamide were found to bind to the ATP binding site of the enzyme. nih.gov This structural insight allows medicinal chemists to design new analogs with improved interactions. Similarly, computational methods such as molecular docking are employed to predict the binding modes and affinities of newly designed indazole derivatives, guiding the synthetic efforts towards the most promising compounds. longdom.org

Knowledge-based approaches leverage existing data, particularly Structure-Activity Relationships (SAR), to inform the design of new molecules. SAR studies provide insights into how different chemical groups at various positions on the indazole scaffold influence biological activity. longdom.org For example, a "rigid constraint strategy," which reduces the flexibility of a molecule, was used to design novel indazole-7-carboxamide derivatives as PARP7 inhibitors, leading to compounds with enhanced selectivity. acs.org In the optimization of GSK-3 inhibitors, it was found that substituting the indazole ring with a methoxy (B1213986) group resulted in higher potency compared to a methyl group, highlighting the importance of specific substituents for activity. nih.gov These approaches, often used in combination, accelerate the discovery of potent and selective drug candidates by minimizing trial-and-error synthesis. longdom.org

Development of Indazole-Based Drug Candidates

The strategic application of medicinal chemistry principles to the this compound scaffold has led to the discovery of several important drug candidates, most notably in the field of oncology.

One of the most significant successes is the development of a series of 2-phenyl-2H-indazole-7-carboxamides as potent inhibitors of Poly(ADP-ribose)polymerase (PARP) enzymes 1 and 2. researchgate.netacs.org These enzymes are critical for DNA repair, and their inhibition is a key strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1 or BRCA2 mutations. This line of research culminated in the identification of Niraparib (MK-4827), an oral PARP inhibitor that has shown efficacy in tumors with BRCA mutations and has advanced into clinical trials. researchgate.netacs.org

More recently, research has focused on developing inhibitors for other members of the PARP family. Using a strategy based on the structure of a known inhibitor, RBN-2397, a series of novel indazole-7-carboxamide derivatives were synthesized to target PARP7, which plays a role in cancer immunity. acs.org This effort identified (S)-XY-05 as a highly promising PARP7 inhibitor with potent activity. acs.org The development of such selective inhibitors highlights the versatility of the indazole-7-carboxamide scaffold in targeting specific members of a protein family, opening new avenues for cancer immunotherapy. acs.org

| Drug Candidate | Target(s) | Indication | Key Findings |

| Niraparib (MK-4827) | PARP-1, PARP-2 | Cancer (BRCA-mutant tumors) | Potent enzymatic inhibition (IC₅₀ = 3.8 nM for PARP-1, 2.1 nM for PARP-2) and cellular activity. acs.org |

| (S)-XY-05 | PARP7 | Cancer Immunotherapy | Highly potent and selective inhibitor (IC₅₀ = 4.5 nM) with excellent oral bioavailability (94.60%). acs.org |

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with a "lead compound"—a molecule that shows promising activity but requires further refinement to become a viable therapeutic. The this compound scaffold has been central to several successful lead optimization campaigns.

A prime example is the development of the PARP inhibitor Niraparib (MK-4827). The initial lead was a series of 2-phenyl-2H-indazole-7-carboxamides. researchgate.netacs.org The optimization process involved several key steps:

Improving Potency: Modifications were made to the core structure to enhance enzymatic and cellular activity against PARP-1 and PARP-2. researchgate.net

Enhancing Selectivity: The compounds were optimized to show greater antiproliferative effects in cancer cells with BRCA-1 and BRCA-2 mutations compared to cells with normal BRCA function. researchgate.netacs.org

Improving Pharmacokinetics: A significant metabolic issue was identified involving oxidation by CYP1A1 and CYP1A2 enzymes. Strategies were successfully implemented to modify the molecule, reducing this metabolic liability and improving its drug-like properties. researchgate.net

A more recent case study is the optimization of a PARP7 inhibitor. The starting point, or lead compound, was RBN-2397. acs.org Through a "rigid constraint" design strategy, a new series of indazole-7-carboxamide derivatives was created. The goal was to improve upon the lead's properties. This effort led to the identification of (S)-XY-05, an optimized compound with significantly improved characteristics compared to the original lead. acs.org

| Compound | Target | Potency (IC₅₀) | Oral Bioavailability |

| RBN-2397 (Lead) | PARP7 | Not specified | 25.67% |

| (S)-XY-05 (Optimized) | PARP7 | 4.5 nM | 94.60% |

This optimization resulted in a compound, (S)-XY-05, that was not only highly potent but also possessed vastly superior oral bioavailability, a critical factor for an orally administered drug. acs.org These examples demonstrate how the this compound scaffold provides a robust foundation for iterative chemical modification, enabling the transformation of initial hits into optimized drug candidates.

Biological Activities and Pharmacological Profiles of 1h Indazole 7 Carboxamide Derivatives

Anticancer Activity

Derivatives of 1H-indazole-7-carboxamide have shown considerable promise as anticancer agents, exhibiting activity through various mechanisms, including the inhibition of critical cellular kinases and direct cytotoxicity against cancer cell lines.

Inhibition of Kinases (e.g., IKKβ, ERK1/2, TTK, FGFR1)

The indazole nucleus is a key feature in many kinase inhibitors, and derivatives of this compound have been explored for their potential to target specific kinases involved in cancer progression.

IKKβ and ERK1/2 Inhibition: While direct evidence for this compound derivatives as IKKβ inhibitors is still emerging, the broader class of indazole amides has been investigated as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov A series of indazole amide-based compounds have demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of cancer cell lines with BRAF mutations, such as HT29. nih.gov The unique binding mode of some indazole-based inhibitors to ERK1/2 has been shown to induce a novel binding pocket, leading to slow binding kinetics and prolonged on-target activity. nih.govresearchgate.netox.ac.uk

TTK Inhibition: The mitotic kinase TTK has been identified as a viable target for cancer therapy. Systematic optimization of an indazole core led to the discovery of potent TTK inhibitors. nih.gov Specifically, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as orally bioavailable TTK inhibitors. nih.govosti.gov Certain compounds in this series have shown potent inhibition of TTK with IC50 values below 10 nM and have demonstrated in vivo tumor growth inhibition upon oral dosing. nih.gov For instance, the compound CFI-400936, an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide derivative, is a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov

FGFR1 Inhibition: Fibroblast growth factor receptor 1 (FGFR1) is another key target in cancer therapy. Fragment-based virtual screening has led to the design of novel FGFR1 inhibitors bearing an indazole scaffold. nih.gov One such indazole derivative, compound 9u, emerged as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM and also exhibited significant cellular activity. nih.gov The indazole core in these inhibitors typically acts as a hinge-binding scaffold within the ATP binding site of the kinase. nih.gov

Table 1: Inhibition of Kinases by Indazole Derivatives

| Kinase Target | Derivative Class | IC50 (nM) | Reference |

|---|---|---|---|

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | 3.6 | nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | < 10 | nih.gov |

| FGFR1 | Indazole derivative 9u | 3.3 | nih.gov |

| FGFR1 | Indazole-containing fragment 6 | 36,000 | nih.gov |

| FGFR1 | PD173074 | ~25 | medchemexpress.comselleckchem.com |

Activity against Specific Cancer Cell Lines (e.g., A549, MCF7, HT29)

The anticancer potential of this compound derivatives has been further substantiated by their cytotoxic activity against various human cancer cell lines.

A549 (Human Lung Carcinoma): A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines, including A549. nih.govnih.gov For example, compound 5a from this series showed an IC50 value of 4.66 µM against A549 cells. nih.gov Other studies on different classes of indazole derivatives have also reported moderate to potent activity against A549 cells. nih.gov

MCF7 (Human Breast Adenocarcinoma): Novel indazole analogues of curcumin have been synthesized and tested for their cytotoxic activity against MCF7 cells, with IC50 values ranging from 45.97 to 86.24 µM. japsonline.comjapsonline.com Another study reported on arylazo-pyrazole derivatives containing an indazole moiety that displayed better cytotoxicity than the standard drug imatinib on the MCF-7 cell line, with IC50 values as low as 3.0 µM. researchgate.net

HT29 (Human Colon Adenocarcinoma): The antiproliferative activity of indazole amide-based ERK1/2 inhibitors has been demonstrated in BRAF mutant HT29 cells. nih.gov Additionally, certain 1,2,4-triazole derivatives incorporating an indazole scaffold have shown inhibitory activity against HT29 cells.

Table 2: Cytotoxic Activity of Indazole Derivatives against Cancer Cell Lines

| Cell Line | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | 1H-indazole-3-amine derivative (5a) | 4.66 | nih.gov |

| MCF7 | Indazole analogue of curcumin (3b) | 45.97 | japsonline.comjapsonline.com |

| MCF7 | Arylazo-pyrazole indazole derivative | 3.0 | researchgate.net |

| HT29 | Indazole amide ERK1/2 inhibitor | - | nih.gov |

| WiDr (Colon) | Indazole analogue of curcumin (3b) | 27.20 | japsonline.comjapsonline.com |

Targeting DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. Interestingly, the inhibitory potential of indazole derivatives extends to this enzyme, suggesting a possible avenue for anticancer therapy as well, given the structural similarities between bacterial and human topoisomerases. A novel class of indazole derivatives has been discovered as bacterial Gyrase B inhibitors. nih.govacs.orgresearchgate.net Guided by structure-based drug design, these derivatives have demonstrated excellent enzymatic and antibacterial activity. nih.govacs.org For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share structural similarities with indazoles, have been shown to strongly inhibit Staphylococcus aureus DNA gyrase with IC50 values as low as 0.15 µg/mL. nih.gov While this research primarily focuses on antibacterial applications, the targeting of topoisomerase enzymes represents a known mechanism for several clinically used anticancer drugs.

Anti-inflammatory Properties

Indazole derivatives have been recognized for their anti-inflammatory activities. nih.gov Computational and in-vitro studies have provided insights into the mechanisms underlying these properties. Molecular docking studies have shown that 1H-indazole analogs can effectively bind to the active site of Cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammation. researchgate.netdntb.gov.ua Furthermore, experimental studies have demonstrated that indazole and its derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govresearchgate.net For example, indazole itself exhibited an IC50 value of 220.11 µM for the inhibition of TNF-α. nih.gov The anti-inflammatory effect of these compounds is also attributed to their ability to scavenge free radicals. nih.govresearchgate.net

Antimicrobial Activity

The therapeutic potential of this compound and its related structures extends to the treatment of infectious diseases, with demonstrated efficacy against bacterial pathogens.

Antibacterial Efficacy

The indazole scaffold is a key component of a novel class of inhibitors targeting the bacterial DNA gyrase B subunit (GyrB). nih.govacs.orgresearchgate.net This mechanism provides a route to combat bacteria, including strains resistant to existing antibiotic classes like fluoroquinolones. nih.gov Structure-based drug design has led to the development of indazole derivatives with potent enzymatic and whole-cell antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org In one study, newly synthesized indazole-based thiadiazole derivatives showed promising antibacterial activity against E. coli, E. faecalis, and S. aureus, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL against E. faecalis. nih.gov Another study on pyridine-3-carboxamide-6-yl-ureas, which are structurally related to indazole-carboxamides, also reported potent DNA gyrase inhibition and antibacterial efficacy against Gram-positive bacteria. whiterose.ac.uk

Table 3: Antibacterial Activity of Indazole Derivatives

| Bacterial Strain | Derivative Class | MIC (µg/mL) | Reference |

|---|---|---|---|

| Enterococcus faecalis | Indazole-based thiadiazole (compound 2) | 3.9 | nih.gov |

| Enterococcus faecalis | Indazole-based thiadiazole (compound 3) | 3.9 | nih.gov |

| Staphylococcus aureus | Indazole-based thiadiazole (compound 1) | 14.4 | nih.gov |

| Escherichia coli | Indazole-based thiadiazole (compound 1) | 43.3 | nih.gov |

Antifungal Efficacy (e.g., against Candida strains)

The indazole nucleus is a significant scaffold in the development of new therapeutic agents, with various derivatives demonstrating a broad spectrum of pharmacological activities, including antifungal properties. nih.govnih.gov Research into indazole derivatives has revealed their potential as effective agents against fungal strains, including various Candida species, which are common causes of opportunistic infections in humans. nih.govnih.gov

Studies have shown that certain synthetic compounds incorporating the 1H-indazole structure exhibit notable inhibitory activity against fungal pathogens. For instance, a series of N-methyl-3-aryl indazoles was found to be effective against the fungal strain Candida albicans in an in-vitro antimicrobial study. nih.gov Similarly, newly designed heterocyclic compounds linking 1,2,3-triazole and 1,3,4-oxadiazole moieties to a 3-bromo-1H-indazole core were synthesized and evaluated for their antifungal activity. Several of these dual-heterocycle derivatives showed significant inhibitory action against C. albicans and Aspergillus fumigatus. researchgate.net This highlights the versatility of the indazole scaffold in generating compounds with potent antifungal capabilities. The general biological interest in this compound and its parent acid includes their potential antifungal applications.

Table 1: Antifungal Activity of Selected Indazole Derivatives against Candida albicans

| Compound Class | Specific Derivative(s) | Activity Noted |

| N-methyl-3-aryl indazoles | Not specified | Dominant activity against Candida albicans nih.gov |

| Indazole-triazolyl-oxadiazoles | 9b, 9c, 9h, 9i, 9j | Significant inhibitory activity researchgate.net |

Antiviral Activity (e.g., Dengue Virus RNA Replication Inhibition)

The emergence of viral diseases with limited treatment options has spurred the search for novel antiviral compounds. Derivatives of 1H-indazole have been identified as promising candidates in this area. Specifically, research has demonstrated their efficacy against the Dengue virus (DENV), a flavivirus responsible for a widespread and potentially fatal arthropod-borne disease. nih.govasm.org

In a screen of a fragment-based compound library, 6-acetyl-1H-indazole (6A1HI) was identified as a potent inhibitor of DENV replication. nih.govasm.org Further studies established that 6A1HI targets the RNA replication step of the viral life cycle, a post-entry mechanism. nih.govresearchgate.net The compound was shown to decrease the production of infectious DENV particles by up to 1,000-fold without exhibiting cytotoxicity at the concentrations used. asm.orgnih.gov Unlike some other identified inhibitors, the activity of 6A1HI was found to be specific to the Dengue virus. nih.gov

Table 2: Antiviral Efficacy of 6-acetyl-1H-indazole against Dengue Virus (DENV)

| Compound | Half Maximal Effective Concentration (EC₅₀) | Mechanism of Action | Viral Specificity | Reference |

| 6-acetyl-1H-indazole (6A1HI) | 6.5 µM | Inhibits viral RNA replication step | DENV-specific | nih.govnih.gov |

Neuroprotective and Analgesic Potential

The therapeutic potential of indazole derivatives extends to the central nervous system, where they have been investigated for both neuroprotective and analgesic effects. The core indazole structure is a versatile scaffold for designing compounds that can interact with various neurological targets. nih.gov

The analgesic properties of indazole and its derivatives have been demonstrated in studies on nociceptive responses, particularly in inflammatory pain models. nih.gov While broad research on carboxamide derivatives suggests potential neuroprotective roles, for instance, by modulating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), specific data on this compound in this context remains an area of ongoing investigation. mdpi.com The established anti-inflammatory activities of indazole compounds may contribute to their analgesic and neuroprotective profiles, as inflammation is a key component in both pain and neurodegenerative processes. nih.govresearchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a wide range of diseases. Certain indazole derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.

In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, were evaluated for their ability to inhibit 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. nih.gov All tested indazoles demonstrated a concentration-dependent inhibition of DPPH activity. At a concentration of 200 µg/ml, 6-nitroindazole showed the highest degree of inhibition among the tested compounds. nih.gov This free radical scavenging ability suggests that indazole-based compounds could play a role in mitigating cellular damage caused by oxidative stress. While these findings pertain to the broader indazole class, they underscore a potential therapeutic property for derivatives like this compound.

Table 3: Antioxidant Activity of Selected Indazole Derivatives

| Compound | Concentration | % DPPH Inhibition | Reference |

| Indazole | 200 µg/ml | 57.21% | nih.gov |

| 5-aminoindazole | 200 µg/ml | 51.21% | nih.gov |

| 6-nitroindazole | 200 µg/ml | 72.60% | nih.gov |

| Vitamin E (Standard) | Not specified | 24.40% - 84.43% | nih.gov |

Other Reported Activities

Indazole derivatives have attracted attention for their diverse biological activities, including their potential as antidiabetic agents. mdpi.com Research has focused on their ability to inhibit key enzymes involved in glucose metabolism. A study on newly synthesized indazole-based thiadiazole hybrid derivatives demonstrated their efficacy as inhibitors of the α-glucosidase enzyme. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

Several of the synthesized derivatives showed remarkable inhibitory activity against α-glucosidase, with some exhibiting greater potency than the standard reference drug, acarbose. The inhibitory potential was influenced by the nature and position of substituents on the hybrid scaffold. nih.gov These findings suggest that the 1H-indazole framework is a promising starting point for the development of novel α-glucosidase inhibitors for diabetes management.

Table 4: α-Glucosidase Inhibitory Activity of Indazole-Thiadiazole Derivatives

| Compound Derivative | IC₅₀ (µM) | Reference |

| 1 | 7.21 ± 0.41 | nih.gov |

| 2 | 6.29 ± 0.38 | nih.gov |

| 3 | 8.12 ± 0.52 | nih.gov |

| 5 | 10.32 ± 0.71 | nih.gov |

| Acarbose (Standard) | 12.30 ± 0.82 | nih.gov |

The structural diversity of indazole derivatives has led to their application in various therapeutic areas, including the management of gastrointestinal side effects. A notable example is Granisetron, an indazole-based compound that functions as a serotonin 5-HT₃ receptor antagonist. mdpi.com This mechanism of action makes it a highly effective anti-emetic agent. Granisetron is clinically used to prevent and treat nausea and vomiting, particularly those induced by cancer chemotherapy and radiotherapy. mdpi.com While this highlights a significant therapeutic application within the broader indazole class, specific research into the antiulcer properties of this compound derivatives is less documented in the reviewed literature.

Anticataract Agents

Currently, there is a lack of specific research data identifying this compound derivatives as anticataract agents. While the broader indazole scaffold is explored for various therapeutic uses, its specific application in the prevention or treatment of cataracts has not been a significant focus of published research to date.

Estrogen Receptor Degradation

A significant area of development for compounds containing an indazole core is in the field of oncology, specifically as selective estrogen receptor degraders (SERDs). rsc.orgrsc.orgencyclopedia.pub These molecules target the estrogen receptor (ER), a key driver in the majority of breast cancers. encyclopedia.pub By binding to the ER, SERDs induce a conformational change that leads to the receptor's degradation, thereby inhibiting ER-mediated signaling pathways that promote tumor growth. rsc.org

One notable example of an investigational oral SERD is Camizestrant (AZD9833). While its complex tricyclic core is not a simple this compound, it contains an indazole-derived moiety that is crucial for its interaction with the estrogen receptor. unimi.it Camizestrant acts as a selective ER degrader and a pure antagonist. nih.gov Research has shown that Camizestrant effectively suppresses the growth of ER-positive breast cancer and can overcome resistance to other endocrine therapies. nih.gov

In preclinical studies, Camizestrant has demonstrated potent ERα degradation in various breast cancer cell lines. For instance, in MCF-7 and CAMA-1 cell lines, treatment with Camizestrant resulted in a significant reduction of ERα levels, comparable to that of fulvestrant, an established SERD. nih.gov The ability of Camizestrant to degrade the estrogen receptor and inhibit cell proliferation highlights the potential of indazole-containing scaffolds in the development of new treatments for hormone-receptor-positive breast cancer.

| Compound | Target | Activity | Cell Lines |

|---|---|---|---|

| Camizestrant (AZD9833) | Estrogen Receptor α (ERα) | Potent Degradation and Antagonism | MCF-7, CAMA-1 |

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Derivatives of indazole-7-carboxamide have emerged as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

A prominent example is Niraparib, which is chemically described as a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide. nih.gov It is a potent inhibitor of both PARP-1 and PARP-2. nih.gov The inhibitory activity of Niraparib is in the low nanomolar range, indicating its high potency. nih.gov By blocking PARP-mediated DNA repair, Niraparib induces synthetic lethality in cancer cells with compromised homologous recombination repair pathways. nih.gov

The efficacy of Niraparib has been demonstrated in various preclinical and clinical studies, leading to its approval for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| Niraparib | PARP-1 | 3.8 |

| PARP-2 | 2.1 |

Serotonin Receptor Ligand Activity (e.g., 5-HT4R antagonists)

Research into the activity of indazole carboxamides as serotonin receptor ligands has primarily focused on the 1H-indazole-3-carboxamide isomer. Studies have described the discovery of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as potent and selective 5-HT4 receptor antagonists. nih.govacs.org These compounds have shown potential for the development of new analgesics. nih.govacs.org

To date, specific research on this compound derivatives as 5-HT4R antagonists is not extensively reported in publicly available scientific literature. The focus on the 3-carboxamide isomer suggests that the substitution pattern on the indazole ring is critical for affinity and selectivity towards the 5-HT4 receptor.

Inhibitory Effects on Nitric Oxide Synthases (NOS), particularly nNOS

Substituted indazoles have been identified as inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). NO is a key signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Selective inhibition of nNOS is a therapeutic goal for various neurological disorders.

7-Nitro-1H-indazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govwikipedia.orgnih.gov Although not a carboxamide derivative, its structure, with a substituent at the 7-position of the indazole ring, provides a strong rationale for investigating this compound derivatives for nNOS inhibitory activity. 7-Nitro-1H-indazole has been shown to inhibit mouse cerebellar NOS with an IC50 of 0.47 µM. nih.gov This compound has been used as a tool to study the role of nNOS in various physiological processes, including nociception and spatial learning. nih.govnih.gov

The selectivity of 7-substituted indazoles for nNOS over other isoforms makes the this compound scaffold a promising starting point for the design of novel and selective nNOS inhibitors.

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| 7-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | 0.47 | Mouse Cerebellum |

Molecular Mechanisms of Action and Target Identification

Enzyme and Receptor Interactions: Molecular Shape and Electrostatic Transmission

The indazole core serves as a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors. The structure of these compounds is optimized to interact with the adenosine (B11128) triphosphate (ATP) binding sites of kinases. The molecular shape of the indazole ring and its substituents allows it to form key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for high-affinity binding.

For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) kinases, the indazole pharmacophore is designed to occupy the ATP binding pocket. Computational modeling and docking studies show that the nitrogen atoms of the indazole ring are often involved in hydrogen bonding with the backbone residues of the kinase's hinge region, an interaction that is fundamental for potent inhibition. The specific geometry and electrostatic potential of the molecule dictate its binding affinity and selectivity for different enzymes.

Specific Molecular Targets of 1H-Indazole-7-carboxamide and its Analogs

Research has identified several key protein families as targets for this compound and its structural analogs. These compounds have shown inhibitory activity against various protein kinases involved in cell cycle regulation and signal transduction, as well as enzymes involved in nitric oxide synthesis.

The indazole carboxamide scaffold is a versatile structural motif for targeting a range of protein kinases. Analogs of this compound have been developed and optimized to show potent inhibition against several key kinases implicated in cancer and inflammatory diseases.

IKK2/IKKβ: IκB kinase β (IKKβ or IKK2) is a central regulator in the NF-κB signaling cascade, a pathway involved in inflammatory responses. While direct inhibition by an indazole-7-carboxamide is not extensively documented, structurally similar 3,5-disubstituted-indole-7-carboxamides have been reported as potent, ATP-competitive inhibitors of IKKβ. nih.govnih.gov This suggests that the 7-carboxamide moiety on a bicyclic aromatic core is a viable structural element for targeting this kinase.

ERK1/2: A series of indazole amide-based compounds have been identified as potent inhibitors of extracellular signal-regulated kinase 1 and 2 (ERK1/2). nih.govnih.gov Through structure-based drug design, optimized compounds demonstrated significant inhibition of ERK1/2 enzyme activity. nih.gov For example, certain advanced 1H-indazole amide derivatives show IC₅₀ values in the low nanomolar range against ERK1/2. nih.gov

TTK: The dual-specificity protein kinase TTK (also known as Mps1) is a critical component of the spindle assembly checkpoint. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as potent and orally bioavailable TTK inhibitors. researchgate.netahajournals.orgnih.gov Systematic optimization of this class of compounds resulted in molecules with TTK IC₅₀ values of less than 10 nM. researchgate.netnih.gov

FGFR1: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases. An indazole-based pharmacophore has been identified for the inhibition of FGFR kinases. frontiersin.orgresearchgate.net A library of these indazole-containing fragments was found to inhibit FGFR1–3 with IC₅₀ values ranging from 0.8–90 μM. frontiersin.org

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Analogs such as tetrahydroindazoles have been synthesized and evaluated as inhibitors of CDK2/cyclin complexes. A hit compound, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, was identified with a Kᵢ value of 2.3 μM for the inhibition of CDK2/cyclin A.

| Analog Class | Target Kinase | Reported Activity (IC₅₀ / Kᵢ) |

|---|---|---|

| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 nM - 25.8 nM |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM |

| Indazole-based Fragments | FGFR1 | 0.8 µM - 90 µM |

| Tetrahydroindazole Analogs | CDK2/cyclin A | 2.3 µM (Kᵢ) |

Analogs of this compound, most notably 7-nitroindazole (B13768) (7-NI), are well-characterized inhibitors of nitric oxide synthase (NOS). researchgate.net 7-NI exhibits relative selectivity for the neuronal isoform of NOS (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov This selectivity has made it a valuable tool for investigating the specific physiological roles of neuronally derived nitric oxide. nih.govresearchgate.net

The inhibitory action of 7-nitroindazole on nNOS occurs through a competitive mechanism. It competes with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (B1682763) (BH4), for binding to the enzyme. frontiersin.org Crystal structures of NOS complexed with a 7-NI analog (3-bromo-7-nitroindazole) reveal that the inhibitor binds at the substrate site, inducing a conformational change in the enzyme. This change perturbs a nearby heme propionate (B1217596) group, which in turn disrupts the critical interaction between the heme and the tetrahydrobiopterin cofactor, leading to inhibition.

Nitric Oxide Synthase (NOS) Selectivity and Inhibition Profile (e.g., nNOS)

Biochemical Pathway Modulation

Research into 7-substituted indazole compounds has revealed their capacity to modulate key biochemical pathways associated with cardiovascular health and oxidative stress. Studies on 7-nitroindazole, a related indazole derivative, have shown a significant impact on the levels of Asymmetric Dimethylarginine (ADMA) and homocysteine. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), and elevated levels are considered a risk marker for cardiovascular disease. nih.gov

| Biochemical Marker | Effect of Treatment |

|---|---|

| Asymmetric Dimethylarginine (ADMA) | Decreased |

| Homocysteine | Decreased |

| Reactive Oxygen Species (ROS) | Decreased |

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

The pharmacokinetic and pharmacodynamic profile of Niraparib, a key derivative of this compound, has been extensively studied. It is characterized by dose-proportional pharmacokinetics and a mean terminal elimination half-life of approximately 36.4 hours, which supports once-daily oral dosing. nih.govnih.govprinsesmaximacentrum.nl

Comparative studies have highlighted unique features of Niraparib's pharmacokinetic properties. At steady state in preclinical tumor xenograft models, the exposure to Niraparib in tumor tissue is 3.3 times greater than its exposure in plasma. oncotarget.com This contrasts with other PARP inhibitors where tumor exposure is less than that observed in plasma. oncotarget.com Furthermore, Niraparib demonstrates an ability to cross the blood-brain barrier, achieving sustained exposure in the brain. oncotarget.com These favorable pharmacokinetic properties, including a high volume of distribution and a lower risk for drug-drug interactions compared to some other PARP inhibitors, contribute to its clinical profile. nih.govprinsesmaximacentrum.nloncotarget.comdrugbank.com

| Parameter | Finding |

|---|---|

| Terminal Elimination Half-Life | ~36.4 hours |

| Dose Proportionality | Observed |

| Tumor-to-Plasma Exposure Ratio | 3.3 |

| Blood-Brain Barrier Penetration | Yes |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Niraparib (MK-4827) |

| 7-nitroindazole |

| Asymmetric Dimethylarginine (ADMA) |

| Homocysteine |

Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 1H-indazole derivatives can be systematically modified by introducing different substituents on the bicyclic ring system. The nature and position of these substituents dictate the molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic properties.

Substitutions at various positions on the indazole ring have been explored to understand their impact on biological activity.

N1 Position: The N1 position of the indazole ring is frequently a site for substitution to modulate activity. Regioselective N-alkylation is a key synthetic challenge, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H form. nih.gov The choice of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, can be made while maintaining high N-1 regioselectivity. nih.govbeilstein-journals.org For instance, in the development of pan-Janus kinase (JAK) inhibitors, optimization of substituents at the N1 position led to the identification of potent inhibitors suitable for topical or inhaled delivery. nih.gov

C3 Position: The C3 position is critical for the activity of many indazole derivatives. The introduction of a carbohydrazide (B1668358) moiety at this position has been shown to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov In the context of p21-activated kinase 1 (PAK1) inhibitors, SAR studies on 1H-indazole-3-carboxamide derivatives revealed that modifications at this position are vital for potency and selectivity. bohrium.comnih.gov Furthermore, for certain C3-substituted indazoles, such as those with carboxymethyl, tert-butyl, or carboxamide groups, N-alkylation occurs with greater than 99% regioselectivity at the N1 position. nih.gov

C4, C5, and C6 Positions: Substitutions at the C4, C5, and C6 positions on the benzene (B151609) portion of the indazole ring play a significant role in modulating biological activity. For IDO1 inhibitors, SAR analysis indicated that substituent groups at both the C4 and C6 positions were crucial for inhibition. nih.gov In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed promise, and further optimization with an N-ethylpiperazine group led to a potent FGFR1 inhibitor. nih.gov For monoamine oxidase B (MAO-B) inhibitors, an N-(3,4-difluorophenyl-1H-indazole-5-carboxamide was identified as having a potent and selective profile, highlighting the importance of substitutions at the C5 position. researchgate.net

C7 Position: The C7 position has been a target for functionalization to create novel indazole scaffolds. researchgate.net The electronic nature of substituents at C7 significantly influences the properties of the indazole ring. For example, employing electron-withdrawing groups like nitro (NO2) or methoxycarbonyl (CO2Me) at the C7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%) during alkylation reactions. nih.govbeilstein-journals.org This contrasts with the typical preference for N1 substitution, indicating a strong electronic effect from the C7 position that alters the reactivity of the pyrazole (B372694) ring nitrogens. nih.gov In studies on the reaction of nitro-1H-indazoles with formaldehyde, the 7-nitro-1H-indazole derivative exhibited distinct reactivity compared to other isomers. acs.org

The following table summarizes the observed effects of substitutions at different positions on the 1H-indazole ring.

| Position | Substituent/Modification | Observed Effect | Target/Context | Cite |

| N1 | Alkylation | Modulates activity and physicochemical properties. | General, JAK inhibitors | nih.govnih.gov |

| C3 | Carbohydrazide moiety | Crucial for strong inhibitory activity. | IDO1 | nih.gov |

| C3 | Carboxamide | Site for modifications affecting potency and selectivity. | PAK1 | bohrium.comnih.gov |

| C4 & C6 | Various substituents | Crucial for inhibitory activity. | IDO1 | nih.gov |

| C5 | N-(3,4-difluorophenyl)carboxamide | Optimal potency and selectivity. | MAO-B | researchgate.net |

| C6 | 3-methoxyphenyl group | Promising enzyme inhibition. | FGFR1 | nih.gov |

| C7 | NO2, CO2Me (electron-withdrawing) | Promotes N-2 regioselectivity during alkylation. | Synthetic modification | nih.govbeilstein-journals.org |

Role of Aniline (B41778) Derivatives at Specific Positions

The introduction of aniline and related aryl amine derivatives is a common strategy in the design of kinase inhibitors and other biologically active molecules. While specific examples focusing solely on 1H-indazole-7-carboxamide are not detailed in the provided sources, the principles can be inferred from related structures. For instance, the synthesis of 7-substituted 1H-indazoles often involves palladium cross-coupling reactions, a versatile method for introducing aryl amine moieties. researchgate.net The electronic and steric properties of the substituted aniline can form key interactions, such as hydrogen bonds and hydrophobic contacts, within the target protein's binding site, thereby influencing affinity and selectivity.

The electrophilic and steric characteristics of substituents are fundamental drivers of SAR.

Electronic Effects: The electronic nature of substituents on the indazole ring can dramatically alter its reactivity and biological interactions. As noted, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, reverse the typical regioselectivity of N-alkylation from the thermodynamically favored N1 position to the N2 position. nih.govbeilstein-journals.org This is attributed to the alteration of the partial charges on the N1 and N2 atoms. researchgate.net Such electronic modulation can also influence the pKa of the N-H proton and the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for target binding.

Steric Effects: Steric hindrance plays a crucial role in determining the preferred conformation of a molecule and its ability to fit into a binding pocket. In the development of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, the substitution of an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme was found to be critical for inhibitory activity. nih.gov This highlights the importance of steric bulk and shape complementarity between the ligand and its target. Similarly, the high N1-regioselectivity observed for C3-tert-butyl indazole during alkylation can be attributed to the steric bulk of the tert-butyl group hindering approach at the N2 position. nih.gov

Identification of Key Pharmacophores and Structural Elements for Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For indazole-based compounds, several key pharmacophoric elements have been identified.

1H-Indazole Scaffold: The 1H-indazole ring itself is considered a core pharmacophore for various targets. nih.govderpharmachemica.com Its bicyclic, planar structure serves as a rigid scaffold to orient substituents in a defined three-dimensional space. Docking models for IDO1 inhibitors have shown that the 1H-indazole motif makes effective interactions with the ferrous ion of the heme group and nearby hydrophobic pockets, establishing it as a key pharmacophore for this target. nih.gov

Hydrogen Bonding Moieties: The N-H group of the pyrazole ring and the amide group (in carboxamide derivatives) are critical hydrogen bond donors and acceptors. These interactions are often essential for anchoring the molecule in the active site of a protein. For 1H-indazole-3-carboxamide derivatives targeting PAK1, the introduction of a hydrophilic group into the bulk solvent region was found to be important for activity and selectivity. bohrium.comnih.gov

Substituent Groups: Specific substituents act as crucial pharmacophoric elements. For FGFR1 inhibitors, an N-ethylpiperazine group was identified as important for both enzymatic and cellular activity. nih.gov In another example, the presence of a suitably substituted carbohydrazide moiety at the C3 position was determined to be a key feature for potent IDO1 inhibition. nih.gov

Correlations Between Structural Modifications and Therapeutic Potential

A direct correlation exists between specific structural modifications of the 1H-indazole core and the resulting therapeutic potential. The goal of medicinal chemistry is to optimize these structures to enhance potency against the desired target while minimizing off-target effects.

For example, the development of epidermal growth factor receptor (EGFR) kinase inhibitors from a 1H-indazole lead compound demonstrated that structural modifications could yield compounds with strong potencies against clinically relevant mutants like EGFR T790M. nih.gov Similarly, structure-guided design of 1H-indazole amide derivatives led to compounds with excellent enzymatic and cellular activity against extracellular signal-regulated kinases (ERK1/2), which are implicated in cancer. nih.gov The synthesis of novel 7-substituted indazole building blocks, such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, enables the exploration of new chemical space through cross-coupling reactions, opening pathways to novel therapeutic agents. researchgate.net

Analysis of Selectivity Profiles via SAR

Selectivity is a critical parameter for a therapeutic agent, as it minimizes off-target effects. SAR studies are instrumental in fine-tuning a molecule's structure to achieve selectivity for a specific biological target over others, such as different isoforms of an enzyme.

In the development of PAK1 inhibitors, a representative 1H-indazole-3-carboxamide compound exhibited high selectivity for PAK1 when screened against a panel of 29 other kinases. bohrium.comnih.gov The SAR analysis revealed that selectivity was achieved by strategically placing a hydrophobic ring in a deep pocket of the enzyme and introducing a hydrophilic group in a solvent-exposed region. nih.gov This differential interaction, which other kinases in the panel could not accommodate as favorably, is the structural basis for the observed selectivity. Similarly, for FGFR inhibitors, 1H-indazole-based derivatives were identified that inhibited FGFR1-3 with varying potencies, demonstrating that SAR can be used to modulate the selectivity profile across related kinase family members. nih.gov The N-alkylation of indazoles also shows selectivity based on ring substituents; electron-withdrawing groups at C7 favor N2 alkylation, while most other substitutions favor N1, demonstrating how SAR can dictate reaction selectivity. beilstein-journals.org

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Areas

While much research has focused on oncology, the structural versatility of the indazole ring makes it a promising scaffold for developing treatments for a range of other conditions. Researchers are actively investigating its potential in cardiovascular and neurodegenerative diseases.

Indazole derivatives have shown potential in addressing various cardiovascular ailments. nih.gov Research has explored their use in conditions such as arrhythmia, thrombosis, hypertension, and myocardial ischemia-reperfusion injury. nih.gov For instance, the derivative DY-9760e has demonstrated cardioprotective effects against injury from ischemia/reperfusion. nih.gov Another compound, ARRY-797, has been investigated for its potential in treating LMNA-related dilated cardiomyopathy. nih.gov However, long-term treatment with certain derivatives like 7-nitroindazole (B13768) has been associated with adverse effects such as cardiac and arterial wall hypotrophy, highlighting the need for further toxicity and safety evaluations for new compounds. nih.gov

Table 1: Examples of Indazole Derivatives Investigated in Cardiovascular Diseases

| Indazole Derivative | Therapeutic Target/Use | Reference |

| 7-nitroindazole | Vagal bradycardia / Hypertension | nih.gov |

| DY-9760e | Myocardial I/R injury, Left ventricular hypertrophy | nih.gov |

| ARRY-797 | LMNA-related dilated cardiomyopathy | nih.gov |

| Indazole-Cl | Hypoxia-atherosclerosis | nih.gov |

The 1H-indazole-7-carboxamide scaffold is also being explored for its neuroprotective potential. Neurodegenerative diseases like Alzheimer's and Parkinson's are often characterized by oxidative stress, mitochondrial dysfunction, and the aggregation of proteins such as amyloid-β and tau. mdpi.commdpi.com The core mechanism of action for many potential treatments involves mitigating these processes.

Derivatives of indazole-carboxamide have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). biomedfrontiers.org MAO-B is an enzyme that breaks down dopamine; its inhibition is a key therapeutic strategy in Parkinson's disease to alleviate symptoms by increasing dopamine levels in the brain. nih.gov The oxidative deamination of neurotransmitters by MAO-B also produces hydrogen peroxide, contributing to oxidative stress and neuronal cell death, which is another reason its inhibition is considered beneficial. biomedfrontiers.orgnih.gov

Development of More Potent and Selective Agents

A primary focus of ongoing research is the rational design of this compound derivatives with enhanced potency and selectivity for their biological targets. This involves modifying the core structure to optimize interactions with the target enzyme or receptor, thereby increasing efficacy and minimizing off-target effects.

For example, a series of 1H-indazole-3-carboxamide derivatives were developed as inhibitors of p21-activated kinase 1 (PAK1), a target in cancer progression. bohrium.comnih.gov Through structure-activity relationship (SAR) analysis, researchers identified that specific substitutions were critical for inhibitory activity and selectivity. The representative compound, 30l, exhibited an IC50 value of 9.8 nM for PAK1 and demonstrated high selectivity against a panel of 29 other kinases. bohrium.comnih.gov Similarly, extensive research into indazole-5-carboxamides led to the discovery of subnanomolar inhibitors of MAO-B with exceptional selectivity over the MAO-A isoform. biomedfrontiers.org

Table 2: Potency and Selectivity of Indazole Carboxamide Derivatives

| Compound | Target | Potency (IC50) | Selectivity |

| Compound 30l | PAK1 | 9.8 nM | High against a panel of 29 kinases |

| NTZ-1091 | MAO-B | 0.386 nM | >25,000-fold vs MAO-A |

| NTZ-1010 | MAO-B | 0.227 nM | >5,700-fold vs MAO-A |

| NTZ-1034 | MAO-B | 1.59 nM | >6,000-fold vs MAO-A |

De novo Drug Design and Scaffold Optimization

De novo drug design, which involves computationally generating novel molecular structures from the ground up, is a powerful tool for exploring the vast chemical space around the indazole scaffold. acs.orgcreative-biostructure.commdpi.com This approach, often guided by the three-dimensional structure of the target protein, allows for the creation of entirely new molecules with optimized pharmacological properties. creative-biostructure.com

Techniques such as fragment-based growing, linking, and evolutionary algorithms are employed to design novel indazole derivatives. acs.org For instance, fragment-led de novo design has been successfully used to discover 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov Structure-guided design and knowledge-based approaches have also yielded potent inhibitors of other kinases like the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK1/2), starting from a lead indazole compound. nih.gov These computational methods accelerate the discovery of new leads and help in optimizing existing scaffolds for better efficacy and drug-like properties. wgtn.ac.nz

Addressing Synthetic Challenges and Improving Yields

Strategies include intramolecular ligand-free palladium-catalyzed C-H amination and reactions using synergistic cobalt and copper catalytic systems. nih.gov Other approaches involve rhodium-catalyzed amination and 1,3-dipolar cycloaddition reactions to construct the core indazole ring. nih.gov The optimization of reaction conditions is a key aspect of this work, aiming to make the synthesis of these valuable compounds more cost-effective and scalable.

Comprehensive in vivo Studies and Clinical Translation

Translating promising in vitro results into successful clinical applications requires extensive in vivo studies. While many indazole carboxamide derivatives show high potency in enzymatic and cellular assays, their efficacy and safety must be rigorously evaluated in animal models.

Some derivatives have already undergone preliminary in vivo testing. For example, one FGFR inhibitor based on the 1H-indazole scaffold demonstrated significant antitumor activity in a mouse xenograft model and showed good pharmacokinetic profiles. nih.gov The PAK1 inhibitor, compound 30l, was shown to suppress cancer cell migration and invasion in vitro, suggesting its potential as a lead for further development that would include in vivo testing. bohrium.comnih.gov The path to clinical translation involves comprehensive preclinical studies focusing on pharmacokinetics, pharmacodynamics, and toxicology to establish a solid foundation for human trials.

Further Elucidation of Mechanism of Action and Off-Target Effects

The complete elucidation of the mechanism of action for this compound remains a critical area for future research. While the broader indazole class of compounds is known for a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties, the specific molecular targets and pathways modulated by the 7-carboxamide isomer are not yet fully characterized. Future investigations are essential to precisely define its primary mechanism of action and to comprehensively profile its potential off-target effects.

Research into related indazole-carboxamide isomers has revealed a diversity of molecular targets, suggesting several potential avenues for the investigation of this compound. For instance, derivatives of 2H-indazole-7-carboxamide have been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2, enzymes crucial for DNA repair. researchgate.net Similarly, various 1H-indazole-3-carboxamide derivatives have been developed as inhibitors of different protein kinases, which are key regulators of cellular processes. nih.gov Examples include p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase1/2 (ERK1/2). nih.govbohrium.com Other indazole carboxamides have been shown to inhibit IKK2, a kinase involved in inflammatory signaling pathways. google.com

Given the structural similarities between these compounds, future research should explore whether this compound interacts with similar targets. A systematic approach to this would involve:

Kinase Profiling: Screening the compound against a broad panel of human kinases to identify potential primary targets and off-target interactions. This is particularly relevant as many indazole-containing drugs, such as Pazopanib and Axitinib, function as kinase inhibitors.

PARP Inhibition Assays: Evaluating the inhibitory activity of this compound against PARP-1 and PARP-2, inspired by the findings for the 2H-indazole-7-carboxamide series. researchgate.net

Target Deconvolution Studies: Employing advanced chemical biology techniques, such as affinity chromatography or activity-based protein profiling, using modified versions of this compound to isolate and identify its binding partners in complex biological samples.

A thorough understanding of its selectivity and potential for off-target binding is crucial for predicting its biological effects and for the future development of more specific derivatives.

Application in Biomedical Research Beyond Drug Discovery

Beyond its potential as a scaffold for therapeutic drug development, this compound and its future derivatives hold promise for applications as specialized tools in biomedical research. The development of this compound into a chemical probe could significantly advance the study of specific biological pathways.

Development as a Chemical Probe: Should a specific, high-affinity molecular target for this compound be identified, the scaffold could be optimized to create a highly selective chemical probe. Such a probe would be invaluable for basic research, allowing scientists to investigate the physiological and pathophysiological roles of the target protein in cells and organisms without resorting to genetic manipulation. Key characteristics for such a probe would include high potency, selectivity, and the inclusion of a functional group for conjugation to reporter tags (e.g., fluorophores, biotin) or immobilization on solid supports for affinity-based studies.

Use in Fragment-Based Screening: The relatively simple structure of this compound makes it an attractive fragment for use in fragment-based drug discovery (FBDD) campaigns. The indazole core is a well-established pharmacophore that can engage in key interactions, such as hydrogen bonding, with protein targets. nih.gov By screening this compound against novel biological targets, it could serve as a starting point for the development of entirely new classes of inhibitors or modulators.

Potential for Diagnostic Tool Development: If this compound or a derivative is found to bind with high selectivity to a target that is upregulated in a specific disease state (e.g., a particular cancer or neurological disorder), it could be developed into a diagnostic agent. For example, by radiolabeling a selective derivative, it could potentially be used as a positron emission tomography (PET) ligand for in vivo imaging of its target, aiding in diagnosis, monitoring disease progression, or assessing the efficacy of a therapeutic intervention.

These future applications depend heavily on the foundational research outlined in the previous section: a thorough characterization of the compound's mechanism of action and binding profile.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 1H-Indazole-7-carboxamide in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust or aerosols .

- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

- Dispose of waste via licensed facilities to prevent environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

- Methodological Answer :

- Reflux method : React 3-formyl-1H-indazole precursors with sodium acetate in acetic acid under reflux (3–5 hours) to form crystalline products .

- Catalytic oxidation : Use Mn(IV) oxide or Ru-based catalysts in dichloromethane to achieve high yields (70–85%) .

- Esterification : Convert carboxylic acid derivatives to methyl esters using methanol/HCl (refer to analogs like 1H-Indazole-7-carboxylic acid methyl ester) .

Q. Which analytical techniques are suitable for characterizing this compound purity and structure?

- Methodological Answer :

- NMR spectroscopy : Confirm molecular structure via / chemical shifts .

- HPLC : Assess purity using reverse-phase columns with UV detection (optimize mobile phase for carboxamide solubility) .

- Mass spectrometry : Validate molecular weight via ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound analogs with diverse substituents?

- Methodological Answer :

- Catalyst screening : Compare Ru(bpp)(pydic) vs. Mn(IV) oxide for electron-withdrawing vs. donating groups .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky substituents .

- Temperature control : Use microwave-assisted synthesis for temperature-sensitive intermediates .

Q. How should researchers address contradictory data in physicochemical characterization (e.g., solubility, stability)?

- Methodological Answer :

- Cross-validation : Combine DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to resolve discrepancies in thermal stability .

- Purity checks : Use elemental analysis and LC-MS to rule out impurities affecting solubility/stability .

- Buffer compatibility : Test solubility in phosphate vs. Tris buffers to identify pH-dependent degradation .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Scaffold diversification : Introduce substituents at positions 3, 4, and 7 to probe steric/electronic effects (e.g., nitro, amino, or halogen groups) .

- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking to validate binding modes .

- QSAR modeling : Use Gaussian or Schrödinger software to correlate substituent properties (logP, TPSA) with activity .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicity testing : Conduct Daphnia magna acute toxicity assays (OECD 202) if no data exists .

- Soil mobility : Use column chromatography to simulate leaching potential under varying pH conditions .

- Biodegradation studies : Apply OECD 301B (CO evolution test) to evaluate microbial degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.